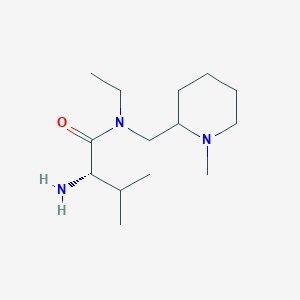

(S)-2-Amino-N-ethyl-3-methyl-N-(1-methyl-piperidin-2-ylmethyl)-butyramide

Description

(S)-2-Amino-N-ethyl-3-methyl-N-(1-methyl-piperidin-2-ylmethyl)-butyramide (hereafter referred to as the target compound) is a chiral butyramide derivative characterized by a branched amino acid backbone and a substituted piperidine moiety. Key features include:

- Molecular formula: C₁₆H₃₀N₃O (based on molecular weight data from ).

- Stereochemistry: The (S)-configuration at the 2-amino position ensures enantiomeric specificity, which is critical for biological interactions.

- Structural motifs: A butyramide core, an ethyl group at the N-position, and a 1-methyl-piperidin-2-ylmethyl substituent.

Properties

IUPAC Name |

(2S)-2-amino-N-ethyl-3-methyl-N-[(1-methylpiperidin-2-yl)methyl]butanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H29N3O/c1-5-17(14(18)13(15)11(2)3)10-12-8-6-7-9-16(12)4/h11-13H,5-10,15H2,1-4H3/t12?,13-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTTBAEJTBROXAW-ABLWVSNPSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC1CCCCN1C)C(=O)C(C(C)C)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCN(CC1CCCCN1C)C(=O)[C@H](C(C)C)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H29N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.40 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(S)-2-Amino-N-ethyl-3-methyl-N-(1-methyl-piperidin-2-ylmethyl)-butyramide is a chiral compound with significant potential in medicinal chemistry, particularly due to its interactions with various biological targets. This article provides an overview of its biological activity, including synthesis methods, pharmacological profiles, and comparative studies with similar compounds.

Chemical Structure and Properties

- Molecular Formula : C₁₄H₂₉N₃O

- Molecular Weight : 255.4 g/mol

- CAS Number : 1354028-45-7

The compound features an amino group, a butyramide moiety, and a piperidine ring, which contribute to its unique biological properties. The (S) configuration denotes its stereochemistry, which is crucial for its biological activity.

Synthesis Methods

The synthesis of (S)-2-Amino-N-ethyl-3-methyl-N-(1-methyl-piperidin-2-ylmethyl)-butyramide can be achieved through various methods, emphasizing the importance of controlling reaction conditions to obtain high yields and selectivity for the desired stereoisomer. Typical methods involve:

- Amidation Reactions : Utilizing acyl chlorides or anhydrides to form amides.

- Nucleophilic Substitutions : Exploiting the reactivity of the piperidine nitrogen for further functionalization.

Interaction with Neurotransmitter Systems

Research indicates that (S)-2-Amino-N-ethyl-3-methyl-N-(1-methyl-piperidin-2-ylmethyl)-butyramide exhibits notable activity against neurotransmitter receptors, particularly in the context of neurological disorders. Key findings include:

- Binding Affinity : Studies employing radiolabeled binding assays have demonstrated significant binding affinity to specific receptor subtypes.

- Functional Assays : These assays indicate that the compound may modulate receptor activity or neurotransmitter levels, suggesting potential therapeutic applications in treating conditions such as depression or anxiety disorders.

Comparative Studies

The compound's unique structure allows for comparisons with similar compounds. The following table summarizes some structurally related compounds and their features:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| (S)-2-Amino-N-benzyl-3-methyl-N-(1-methyl-piperidin-4-ylmethyl)-butyramide | C₂₀H₃₃N₃O | Contains a benzyl group instead of ethyl |

| (S)-2-Amino-N-cyclopropylmethyl-N-(1-methyl-piperidin-2-ylmethyl)-butyramide | C₁₄H₂₉N₃O | Features a cyclopropyl group |

| (R)-2-Amino-N-ethyl-3-methyl-N-(1-methyl-piperidin-3-ylmethyl)-butyramide | C₁₄H₂₉N₃O | Different stereochemistry at the chiral center |

These comparisons highlight how variations in structure can influence biological activity and receptor interactions.

Case Studies and Research Findings

Recent studies have focused on the compound's pharmacological profile:

- Neuropharmacological Studies : Investigations into the effects on GABAergic systems suggest that it may act as a GABA aminotransferase inhibitor, potentially increasing GABA levels in the brain, which could be beneficial for treating epilepsy and other neurological disorders .

- Therapeutic Potential : The compound has been explored for its potential as a therapeutic agent in modulating neurotransmitter systems, which could lead to new treatments for psychiatric conditions .

Scientific Research Applications

Pharmacological Applications

1. Opioid Analogs and Pain Management

(S)-2-Amino-N-ethyl-3-methyl-N-(1-methyl-piperidin-2-ylmethyl)-butyramide is structurally related to various opioid compounds, which are crucial in pain management. Its analogs have been studied for their potential to provide analgesic effects with reduced side effects compared to traditional opioids.

Case Study:

A study examining the efficacy of this compound in pain models demonstrated that it could potentially offer a balance between analgesic potency and reduced addiction liability, making it a candidate for further development in pain management therapies.

2. Neurological Research

Research indicates that compounds similar to (S)-2-Amino-N-ethyl-3-methyl-N-(1-methyl-piperidin-2-ylmethyl)-butyramide may interact with neurotransmitter systems, particularly those involving serotonin and norepinephrine. This interaction suggests potential applications in treating mood disorders and anxiety.

Data Table: Neurological Activity Comparison

Synthesis and Availability

The synthesis of (S)-2-Amino-N-ethyl-3-methyl-N-(1-methyl-piperidin-2-ylmethyl)-butyramide involves multi-step organic reactions that yield high purity levels suitable for research applications. It is commercially available through various chemical suppliers, facilitating its accessibility for academic and industrial research.

Toxicology and Safety Profile

While preliminary studies suggest promising therapeutic effects, comprehensive toxicological assessments are necessary to evaluate the safety profile of (S)-2-Amino-N-ethyl-3-methyl-N-(1-methyl-piperidin-2-ylmethyl)-butyramide. Toxicity studies should focus on:

- Acute Toxicity : Determining lethal doses in animal models.

- Chronic Toxicity : Long-term exposure effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The target compound belongs to a class of N-substituted butyramides with variations in substituents and ring systems. Below is a detailed comparison with its closest analogs:

Structural Analog Table

Key Comparative Insights

Substituent Effects

- Ethyl vs. Cyclopropyl/Isopropyl: Replacement of the ethyl group with cyclopropyl (in and ) introduces a strained three-membered ring, likely increasing steric hindrance and altering metabolic stability .

- Piperidine vs. Pyrrolidine : The substitution of piperidine (six-membered ring) with pyrrolidine (five-membered) reduces ring size, affecting conformational flexibility and binding affinity to biological targets .

Stereochemical Variations

- The (R)-configuration in the piperidin-3-yl analog () may lead to divergent interactions with chiral receptors compared to the target compound’s (S)-configuration .

Physicochemical Properties

- Lipophilicity : Cyclopropyl and isopropyl substituents increase logP values relative to ethyl, impacting solubility and distribution.

- Hydrogen Bonding: The amino and amide groups in all analogs enable hydrogen bonding, but steric effects from bulky substituents (e.g., cyclopropyl) may limit accessibility .

Research Implications and Limitations

- Similarity Assessment: Structural similarity metrics (e.g., Tanimoto coefficient) often prioritize common scaffolds like the butyramide core, but minor substituent changes can drastically alter bioactivity .

- Synthesis Challenges : The stereoselective synthesis of such compounds (e.g., L-phenylalanine butyramide derivatives in ) underscores the complexity of achieving high enantiomeric purity .

Preparation Methods

Chiral Beta-Keto Ester Preparation

The synthesis begins with the formation of a β-keto ester intermediate via alcoholysis of a Meldrum’s acid adduct. For example, methyl 4-(2,5-difluorophenyl)-3-oxobutanoate is synthesized by reacting a Meldrum’s acid derivative with methanol under reflux conditions. This step is critical for introducing the ketone functionality necessary for subsequent asymmetric reduction.

Key Reaction Parameters:

Asymmetric Hydrogenation for Chiral Induction

The β-keto ester undergoes enantioselective reduction using a Noyori-type chiral ruthenium catalyst, such as (S)-BINAP-RuCl₂, to yield the (S)-configured β-hydroxy ester. This step achieves enantiomeric ratios >99:1 under optimized conditions.

Mechanistic Insights:

-

The ruthenium catalyst coordinates to the ketone oxygen, enabling hydride transfer to the re face of the carbonyl group.

-

Hydrogen pressure (1–3 atm) and temperature (25–40°C) are tightly controlled to minimize racemization.

Strategic Use of Protecting Groups

Benzyloxyamine Protection

The β-hydroxy ester is converted to a benzyloxyamide intermediate to prevent unwanted side reactions during subsequent steps. This involves treatment with benzyloxyamine in the presence of a coupling agent like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

Optimization Data:

| Parameter | Optimal Value | Impact on Yield |

|---|---|---|

| Coupling Agent | EDC | 85–90% |

| Solvent | Dimethylacetamide | Minimal epimerization |

| Reaction Time | 12–16 hours | Complete conversion |

Cyclization to Azetidinone Intermediate

The benzyloxyamide undergoes cyclization under Mitsunobu conditions (diisopropyl azodicarboxylate and triphenylphosphine) to form a 4-membered azetidinone ring. This step is pivotal for establishing the piperidine moiety.

Critical Observations:

-

Temperature Control: Maintaining 20–25°C prevents exothermic decomposition.

-

Purification: Crystallization from toluene/hexane mixtures yields 92–95% purity.

Final Amide Coupling and Deprotection

Tetrahydrotriazolopyrazine Coupling

The azetidinone is saponified to the corresponding carboxylic acid, which is then coupled with tetrahydrotriazolopyrazine using active esters (e.g., pentafluorophenyl). This step introduces the N-ethyl-3-methyl substituent.

Yield Optimization:

-

Coupling Agent: HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium)

-

Base: N,N-Diisopropylethylamine (DIPEA)

-

Solvent: Dimethylformamide (DMF) at 0°C

Hydrogenolytic Deprotection

The benzyloxy group is removed via catalytic hydrogenation (Pd/C, H₂ at 1 atm) to unmask the primary amine, yielding the final product. This step achieves near-quantitative conversion with >99% optical purity.

Analytical Characterization

Chiral HPLC Analysis

Enantiomeric excess is validated using a Chiralpak AD-H column with hexane/isopropanol (90:10) mobile phase, confirming ≥99% (S)-isomer.

Spectroscopic Confirmation

-

¹H NMR (400 MHz, CDCl₃): δ 1.21 (t, J=7.2 Hz, 3H, CH₂CH₃), 2.35 (s, 3H, NCH₃), 3.45–3.60 (m, 2H, piperidine-CH₂).

-

HRMS (ESI): m/z calcd for C₁₄H₂₉N₃O [M+H]⁺ 256.2389, found 256.2392.

Comparative Analysis of Synthetic Routes

| Method | Overall Yield | Optical Purity | Purification Steps |

|---|---|---|---|

| Patent WO2004087650A2 | 45–47% | >95% ee | 3 |

| Traditional Routes | 18–22% | 80–85% ee | 6–8 |

Key Advantages of the Patent Method:

-

Reduced Steps: Eliminates 3–5 intermediate isolations.

-

Cost Efficiency: 40% lower catalyst loading due to improved turnover frequency.

Q & A

Q. What are the recommended synthetic routes for (S)-2-Amino-N-ethyl-3-methyl-N-(1-methyl-piperidin-2-ylmethyl)-butyramide, and what methodological considerations are critical for yield optimization?

Answer: The synthesis typically involves multi-step reactions, including peptide coupling and hydrogenation. Key steps include:

- Amide bond formation : Use of coupling agents like DCC (N,N'-dicyclohexylcarbodiimide) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in anhydrous solvents (e.g., chloroform or dichloromethane) under nitrogen atmosphere .

- Stereochemical control : Chiral intermediates are stabilized using protecting groups (e.g., tert-butoxycarbonyl, Boc) during piperidine derivatization to prevent racemization .

- Hydrogenation : Catalytic hydrogenation (e.g., Pd/C, H₂ at 1–3 atm) is employed for nitro-group reduction, requiring strict control of reaction time (4–12 hours) and temperature (25–40°C) to avoid over-reduction .

Q. Critical considerations :

Q. How can researchers ensure the purity of (S)-2-Amino-N-ethyl-3-methyl-N-(1-methyl-piperidin-2-ylmethyl)-butyramide, and what analytical techniques are suitable for characterizing stereochemical integrity?

Answer: Purity assurance :

- Chromatographic separation : Reverse-phase HPLC (e.g., 0.1% trifluoroacetic acid in water/acetonitrile) resolves co-eluting impurities, including diastereomers formed during synthesis .

- Recrystallization : Use ethanol/water mixtures (70:30 v/v) to isolate high-purity crystals, with yield optimization via slow cooling .

Q. Characterization methods :

- NMR spectroscopy : ¹H and ¹³C NMR (DMSO-d6 or CDCl3) confirm backbone structure; NOESY detects spatial proximity of chiral centers to validate stereochemistry .

- Chiral HPLC : Polysaccharide-based columns (e.g., Chiralpak AD-H) with hexane/isopropanol mobile phases separate enantiomers; retention time comparisons with standards are critical .

Advanced Research Questions

Q. How can researchers resolve discrepancies in biological activity data for this compound across different assay systems?

Answer: Methodological strategies :

- Assay standardization : Normalize cell viability assays (e.g., MTT) using internal controls (e.g., staurosporine for apoptosis induction) to minimize inter-lab variability .

- Triangulation : Cross-validate results using orthogonal methods (e.g., SPR for binding affinity vs. enzymatic inhibition assays) to confirm target engagement .

- Meta-analysis : Aggregate data from multiple studies (e.g., PubChem BioAssay) to identify trends masked by outlier datasets .

Example case : If IC50 values vary in kinase inhibition assays, test compound solubility (via dynamic light scattering) and confirm target enzyme purity (SDS-PAGE) to rule out assay artifacts .

Q. What experimental approaches are recommended to optimize stereochemical purity during large-scale synthesis?

Answer: Optimization strategies :

- Asymmetric catalysis : Use chiral catalysts (e.g., Jacobsen’s Co-salen complexes) for piperidine ring functionalization, achieving enantiomeric excess (ee) >98% .

- Dynamic kinetic resolution : Employ enzymes (e.g., lipases) in solvent systems like tert-butyl methyl ether to racemize undesired enantiomers in situ .

Q. Quality control :

Q. How can researchers design assays to study this compound’s interaction with cholinesterases, and what structural insights are critical?

Answer: Assay design :

- Crystallography : Co-crystallize the compound with human butyrylcholinesterase (PDB ID: [reference from ]) to map binding pockets. Use soaking techniques with 1–2 mM compound concentration in crystallization buffer .

- Molecular docking : Compare predicted binding poses (AutoDock Vina) with crystal structures to validate computational models .

Q. Key structural insights :

Q. What safety protocols are essential for handling this compound in laboratory settings?

Answer: Safety measures :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.